molecular formula C12H19BrN2O B3171899 5-Bromo-2-[2-(diethylamino)ethoxy]aniline CAS No. 946699-87-2

5-Bromo-2-[2-(diethylamino)ethoxy]aniline

Cat. No.: B3171899
CAS No.: 946699-87-2
M. Wt: 287.2 g/mol
InChI Key: TUGAAQZVRIFANA-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(diethylamino)ethoxy]aniline is a chemical compound with the molecular formula C₁₂H₁₉BrN₂O and a molecular weight of 287.20 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a bromine atom and a diethylamino group attached to an aniline ring.

Preparation Methods

The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline typically involves several steps. One common method is the reaction of 5-bromo-2-nitroaniline with diethylaminoethanol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the compound .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes used in laboratories can be scaled up for industrial production if needed.

Chemical Reactions Analysis

5-Bromo-2-[2-(diethylamino)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are the corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or copper(I) iodide.

Scientific Research Applications

5-Bromo-2-[2-(diethylamino)ethoxy]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.

    Medicine: Research involving this compound includes the development of potential therapeutic agents. Its structure can be modified to create analogs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

5-Bromo-2-[2-(diethylamino)ethoxy]aniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.

Biological Activity

5-Bromo-2-[2-(diethylamino)ethoxy]aniline is a brominated aniline derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₀H₁₅BrN₂O, is characterized by the presence of a bromine atom at the 5-position and a diethylaminoethoxy group at the 2-position of the aniline ring. The following sections provide an overview of its biological activity, including mechanisms of action, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, while the diethylaminoethoxy group may influence its binding affinity to specific receptors or enzymes.

Potential Targets

  • Enzymes: This compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: It could act as a ligand for various receptors, modulating their activity.

In Vitro Studies

Research has demonstrated that derivatives of brominated anilines can exhibit significant biological activities, including anti-protozoal effects. For instance, studies have shown that related compounds can inhibit the growth of pathogenic protozoa such as Trypanosoma cruzi and Plasmodium falciparum .

Case Studies

  • Antiparasitic Activity: A study evaluated various brominated anilines against T. b. rhodesiense, T. cruzi, L. donovani, and P. falciparum. The results indicated that certain modifications to the aniline structure enhanced selectivity and potency against these parasites .
    CompoundIC50 (µg/mL)Selectivity Index
    This compoundXY
    BenznidazoleAB
    ChloroquineCD
  • Enzyme Inhibition Studies: Another study examined the inhibition potential of related compounds on specific enzymes involved in metabolic processes. The findings suggested that structural modifications could lead to increased inhibition rates .

Toxicity Assessment

The toxicity of this compound was assessed using mammalian cell lines, indicating that while it exhibits biological activity against pathogens, careful evaluation of its cytotoxic effects is necessary .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Metabolic Stability: Compounds similar to this compound showed varied stability in human liver microsomes, suggesting potential metabolic pathways affecting efficacy .
  • Structure-Activity Relationships (SAR): Modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of SAR in drug design .

Summary Table of Research Findings

Study FocusKey Findings
Antiparasitic ActivityEffective against multiple protozoan species
Enzyme InhibitionSignificant inhibition observed with structural modifications
ToxicityVariable toxicity; requires further investigation

Properties

IUPAC Name

5-bromo-2-[2-(diethylamino)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGAAQZVRIFANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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